molecular formula C21H23N5O3 B2391675 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878717-78-3

4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2391675
CAS No.: 878717-78-3
M. Wt: 393.447
InChI Key: GPEWUAILAPKUHH-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purino[7,8-a]imidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the phenyl ring: This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.

    Addition of the oxobutan-2-yl group: This step involves a nucleophilic substitution reaction where the oxobutan-2-yl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,8-Trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
  • 4,7,8-Trimethyl-6-(3-chlorophenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
  • 4,7,8-Trimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,7,8-trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-11-8-7-9-16(10-11)24-12(2)13(3)25-17-18(22-20(24)25)23(6)21(29)26(19(17)28)14(4)15(5)27/h7-10,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEWUAILAPKUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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